molecular formula C16H20FN3O2 B3035170 Cyclopropyl[8-(6-fluoro-2-pyridinyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl]methanone CAS No. 303151-55-5

Cyclopropyl[8-(6-fluoro-2-pyridinyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl]methanone

Cat. No.: B3035170
CAS No.: 303151-55-5
M. Wt: 305.35 g/mol
InChI Key: UESYPRCOMYWHTD-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Cyclopropyl[8-(6-fluoro-2-pyridinyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl]methanone involves multiple steps, starting from commercially available precursors. The synthetic route typically includes:

Chemical Reactions Analysis

Cyclopropyl[8-(6-fluoro-2-pyridinyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl]methanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Cyclopropyl[8-(6-fluoro-2-pyridinyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl]methanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Cyclopropyl[8-(6-fluoro-2-pyridinyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl]methanone involves its interaction with specific molecular targets. The fluoropyridinyl moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The spirocyclic structure provides stability and enhances the compound’s binding affinity to its targets . The exact pathways involved in its mechanism of action are still under investigation.

Comparison with Similar Compounds

Cyclopropyl[8-(6-fluoro-2-pyridinyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl]methanone can be compared with other similar compounds, such as:

    Cyclopropyl[8-(6-chloro-2-pyridinyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl]methanone: This compound has a chlorine atom instead of a fluorine atom, which may affect its reactivity and biological activity.

    Cyclopropyl[8-(6-methyl-2-pyridinyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl]methanone: The presence of a methyl group instead of a fluorine atom can influence the compound’s chemical properties and interactions.

    Cyclopropyl[8-(6-bromo-2-pyridinyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl]methanone: The bromine atom may impart different reactivity and binding characteristics compared to the fluorine atom.

These comparisons highlight the uniqueness of Cyclopropyl[8-(6-fluoro-2-pyridinyl)-1-oxa-4,8-diazaspiro[4

Properties

IUPAC Name

cyclopropyl-[8-(6-fluoropyridin-2-yl)-1-oxa-4,8-diazaspiro[4.5]decan-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN3O2/c17-13-2-1-3-14(18-13)19-8-6-16(7-9-19)20(10-11-22-16)15(21)12-4-5-12/h1-3,12H,4-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UESYPRCOMYWHTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCOC23CCN(CC3)C4=NC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclopropyl[8-(6-fluoro-2-pyridinyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl]methanone
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Cyclopropyl[8-(6-fluoro-2-pyridinyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl]methanone
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Cyclopropyl[8-(6-fluoro-2-pyridinyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl]methanone
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Cyclopropyl[8-(6-fluoro-2-pyridinyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl]methanone
Reactant of Route 5
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Cyclopropyl[8-(6-fluoro-2-pyridinyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl]methanone
Reactant of Route 6
Reactant of Route 6
Cyclopropyl[8-(6-fluoro-2-pyridinyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl]methanone

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